molecular formula C23H31FN6O2 B2377864 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione CAS No. 851941-05-4

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

Cat. No.: B2377864
CAS No.: 851941-05-4
M. Wt: 442.539
InChI Key: NFECPYZUSBWRBL-UHFFFAOYSA-N
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Description

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-fluorophenyl-substituted piperazine moiety at position 8 and a pentyl chain at position 5. Structurally, it belongs to a class of compounds designed to modulate biological targets such as nucleoside transporters (ENT1/ENT2) and enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) . Its core scaffold shares similarities with xanthine derivatives (e.g., theophylline), but the addition of a piperazine linker and fluorinated aryl groups enhances selectivity and potency toward specific receptors or transporters .

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN6O2/c1-4-5-8-11-30-19(25-21-20(30)22(31)27(3)23(32)26(21)2)16-28-12-14-29(15-13-28)18-10-7-6-9-17(18)24/h6-7,9-10H,4-5,8,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFECPYZUSBWRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The purine core is then constructed via a series of condensation reactions, incorporating the methyl and pentyl groups at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Piperazine Substituent Position 7 Substituent Key Biological Activity Potency (IC50/Ki) Reference ID
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione (Target) 2-Fluorophenyl Pentyl ENT2 selectivity (hypothesized) Not reported
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione 4-Fluorophenyl 3-Phenylpropyl Unknown (structural analogue) Not reported
8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione Furan-2-carbonyl 3-Methylbutyl ALDH1A1 inhibition IC50: 800 nM; Ki: 720 nM
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione 2-Hydroxyethyl 2-Phenoxyethyl Vasodilator (antiasthmatic potential) Significant activity
7-[2-(4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl)acetyl]-1,3-dimethylpurine-2,6-dione 3,4-Dichlorophenyl-ethyl Acetyl linker Potent vasodilator (antiasthmatic) Superior to Cilostazol

Piperazine Ring Modifications

  • Fluorophenyl Groups : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl variant in . Studies on ENT inhibitors (e.g., FPMINT) suggest that ortho-fluorination (2-position) enhances ENT2 selectivity over ENT1 compared to para-substitution (4-position) . This positional isomerism likely improves target engagement due to steric and electronic effects.
  • Electron-Withdrawing vs. Electron-Donating Groups : Analogues with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) exhibit higher antiasthmatic activity than those with electron-donating groups (e.g., 4-methoxyphenyl in ). The target’s 2-fluorophenyl group, being moderately electron-withdrawing, may balance selectivity and potency .

Alkyl/Aryl Chains at Position 7

  • Pentyl vs. Shorter Chains : The target’s pentyl chain at position 7 may enhance lipophilicity and membrane permeability compared to shorter chains (e.g., 3-methylbutyl in ). This modification could prolong half-life but reduce solubility .
  • Phenoxyethyl vs. Phenylpropyl: Phenoxyethyl groups () improve vasodilatory activity by mimicking endogenous ligands, whereas phenylpropyl chains () may favor hydrophobic binding pockets in enzymes .

Mechanistic Insights from Analogues

  • ENT Inhibition : FPMINT analogues () demonstrate that piperazine-linked fluorophenyl groups are critical for ENT2 selectivity. The target compound likely shares this mechanism but requires experimental validation.
  • ALDH1A1 Inhibition : The furan-2-carbonyl analogue () shows moderate ALDH1A1 inhibition, suggesting that bulkier acyl groups on piperazine may hinder enzyme binding compared to compact fluorophenyl groups .
  • Antiasthmatic Activity : Derivatives with dichlorophenyl-acetyl-piperazine moieties () outperform standard vasodilators, highlighting the importance of halogenation in modulating phosphodiesterase or adrenergic receptors .

Biological Activity

The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a member of the purine family, characterized by a complex structure that includes a piperazine moiety and a fluorophenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.

Molecular Structure

  • Molecular Formula : C₁₈H₁₈F₂N₄O₂
  • Molecular Weight : 376.36 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A purine base that is essential for its biological activity.
  • A piperazine ring which enhances binding affinity to various biological targets.
  • A fluorophenyl group that may influence pharmacokinetics and dynamics.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors, modulating various biochemical pathways. The binding affinity and inhibition kinetics are critical for understanding its therapeutic potential.

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of similar compounds on enzymes such as tyrosinase. For instance, derivatives of piperazine have shown significant inhibitory activity against Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values in the low micromolar range, indicating potent enzyme inhibition without cytotoxic effects .

Case Studies

  • Tyrosinase Inhibition :
    • A derivative with a similar piperazine structure exhibited an IC50 value of 0.18 μM against AbTYR, which is approximately 100 times more effective than the reference compound kojic acid (IC50 = 17.76 μM) .
  • Cell Proliferation Effects :
    • Compounds with piperazine moieties have been shown to enhance cell proliferation in lymphatic endothelial cells while also being involved in the regulation of various physiological processes through dipeptidyl peptidase activity .

Comparative Analysis

Compound NameMolecular FormulaIC50 (μM)Biological Activity
This compoundC₁₈H₁₈F₂N₄O₂TBDEnzyme inhibitor
4-(4-Fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanoneC₁₇H₁₈ClF₂N₅O0.18Tyrosinase inhibitor
Kojic AcidC₆H₆O₄17.76Tyrosinase inhibitor

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the purine core at position 7 with a pentyl chain, followed by alkylation at position 8 using a pre-synthesized 4-(2-fluorophenyl)piperazine intermediate. Key reagents include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases such as triethylamine. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with reaction temperatures maintained between 0–25°C to prevent side reactions. Final purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and piperazine linkage. Mass spectrometry (MS) validates molecular weight (456.566 g/mol, as per ). High-resolution MS (HRMS) or elemental analysis ensures purity. Infrared (IR) spectroscopy can identify carbonyl (C=O) and aromatic (C-F) stretches .

Q. What are the primary biological targets associated with this compound?

  • Methodological Answer : Piperazine-containing purines often target neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to structural mimicry of endogenous ligands. In vitro assays such as radioligand binding studies (using ³H-labeled antagonists) are recommended to quantify affinity (Kᵢ values). Functional assays (e.g., cAMP modulation) can assess agonist/antagonist activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the piperazine coupling step?

  • Methodological Answer : Yield optimization requires fine-tuning reaction conditions:

  • Solvent polarity : Use DMF for better solubility of intermediates.
  • Catalyst : Add catalytic iodide salts (e.g., KI) to enhance alkylation efficiency.
  • Temperature control : Gradual warming (0°C → room temperature) reduces byproduct formation.
  • Stoichiometry : A 1.2–1.5 molar excess of the piperazine intermediate ensures complete substitution. Monitor progress via thin-layer chromatography (TLC) .

Q. How can conflicting data on receptor binding affinities be resolved across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using:

  • Reference ligands : Include known agonists/antagonists (e.g., WAY-100635 for 5-HT₁A) as internal controls.
  • Cell lines : Use transfected cells expressing uniform receptor densities.
  • Data normalization : Express results as % inhibition relative to controls. Statistical tools like ANOVA can identify significant variations .

Q. What strategies improve blood-brain barrier (BBB) penetration for in vivo neuropharmacology studies?

  • Methodological Answer : Modify lipophilicity via substituent engineering:

  • Alkyl chain length : The pentyl group at position 7 enhances lipid solubility (logP ~3.5, inferred from ).
  • Fluorine substitution : The 2-fluorophenyl group balances hydrophobicity and metabolic stability.
  • In silico modeling : Predict BBB permeability using tools like SwissADME or MOE .

Q. How should in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer :

  • Administration : Intravenous (IV) and oral dosing to assess bioavailability.
  • Sampling : Collect plasma/tissues at timed intervals (e.g., 0.5, 2, 6, 24 hrs).
  • Analytical methods : LC-MS/MS quantifies parent compound and metabolites.
  • Parameters calculated : Half-life (t½), volume of distribution (Vd), and clearance (CL) .

Contradiction Analysis

Q. How to address inconsistent reports on metabolic stability in hepatic microsomes?

  • Methodological Answer : Variability may stem from species-specific cytochrome P450 (CYP) activity. Conduct parallel assays using human, rat, and mouse microsomes. Identify major metabolites via LC-HRMS and compare degradation pathways. Use CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved .

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